molecular formula C18H22N2O3 B2684029 N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide CAS No. 302807-16-5

N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide

Cat. No.: B2684029
CAS No.: 302807-16-5
M. Wt: 314.385
InChI Key: DNNOAZXCDPXXPD-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide is a synthetic propanamide derivative intended for research and development purposes. This compound is part of a class of molecules that have shown significant relevance in medicinal chemistry, particularly in the investigation of various biological targets. Propanamide analogues are frequently explored for their potential to interact with key receptors and enzymes, serving as crucial tools for understanding disease mechanisms. Structural features similar to this compound, such as the dimethylamino phenyl and methoxyphenoxy groups, are often investigated for their role in enhancing binding affinity and selectivity toward specific targets. Research on related propanamide structures has identified potent antagonists for receptors like TRPV1, a key player in pain perception, as well as agonists for central nervous system targets such as the orphan receptor GPR88, which is implicated in disorders like addiction and Parkinson's disease . The structure-activity relationship (SAR) studies of these analogues provide valuable insights for optimizing drug-like properties, including potency and metabolic stability. This product is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care, referring to the safety data sheet for proper handling and disposal information.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13(23-17-11-9-16(22-4)10-12-17)18(21)19-14-5-7-15(8-6-14)20(2)3/h5-13H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNOAZXCDPXXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N(C)C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by:

  • Molecular Formula : C17_{17}H22_{22}N2_2O3_3
  • Molecular Weight : Approximately 314.385 g/mol

The compound features a propanamide backbone, a dimethylamino group, and a methoxyphenoxy substituent, which contribute to its unique chemical properties and potential biological activities.

The biological activity of this compound is likely influenced by its ability to interact with various biological targets. The presence of the dimethylamino group may enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors. Potential mechanisms include:

  • Receptor Modulation : Interaction with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways or signal transduction.

Biological Activities

Preliminary research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Studies have suggested potential antibacterial and antifungal properties.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Cytotoxicity : Initial assays indicate that it may possess cytotoxic effects against certain cancer cell lines.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacteria and fungi
Anti-inflammatoryModulates inflammatory responses
CytotoxicityDemonstrates cytotoxic effects on cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial properties of this compound against a range of pathogens, including Staphylococcus aureus and Candida albicans. The compound showed significant inhibition zones, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Research :
    • In vitro assays demonstrated that the compound could inhibit the release of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which it may reduce inflammation in various disease models.
  • Cytotoxicity Assays :
    • A series of cytotoxicity assays were conducted using human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaKey Features
N-[3-(methylthio)phenyl]propanamideC13_{13}H17_{17}N2_{2}SContains a methylthio group; studied for anti-inflammatory properties.
N-[4-(methoxyphenyl)]propanamideC10_{10}H13_{13}N2_{2}OLacks dimethylamino group; simpler structure may affect bioactivity.
N-[4-(isobutyrylamino)phenyl]propanamideC13_{13}H17_{17}N3_{3}OFeatures an isobutyryl substituent; potential differences in pharmacological profile.

The unique combination of functional groups in this compound likely enhances its biological activity compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related propanamide derivatives, focusing on substituent effects, synthesis efficiency, and physicochemical properties.

Physicochemical Properties

Compound Name Substituents Melting Point (°C) λmax (UV/Vis) Key Spectroscopic Features (NMR) Source
Target Compound 4-(dimethylamino)phenyl, 4-methoxyphenoxy Not reported Not reported Expected δ ~2.8 (N(CH₃)₂), δ ~3.7 (OCH₃)
12f (Piperidine-linked) Piperidinyl, 3-phenylpropanamide 116.8–117.8 Not reported δ 1.4–2.8 (piperidine H), δ 7.2–7.4 (Ar-H)
12g (Pyrrolidine-linked) Pyrrolidinyl, 3-phenylpropanamide 163.6–165.5 Not reported δ 1.8–2.6 (pyrrolidine H), δ 7.3 (Ar-H)
1dbl (Dimethylaminophenyl-triazole) 4-(dimethylamino)phenyl, triazole Not reported Not reported δ 2.9 (N(CH₃)₂), δ 7.6–8.1 (triazole Ar-H)
4-Dimethylamino-N-benzylcathinone HCl Benzyl, dimethylaminophenyl Not reported 350 nm δ 3.0 (N(CH₃)₂), δ 7.3–7.5 (benzyl Ar-H)

Analysis:

  • Spectroscopy: The dimethylamino group in the target compound and 1dbl both show characteristic NMR signals near δ 2.8–3.0, confirming electronic similarity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide, and how can reaction yields be improved?

  • Methodology : Utilize carbodiimide-based coupling agents (e.g., EDC or DCC) with HOBt as an additive in anhydrous DMF under nitrogen atmosphere. For example, coupling 4-(dimethylamino)aniline with 2-(4-methoxyphenoxy)propanoic acid derivatives yields the target compound. Optimize stoichiometry (e.g., 1.2 equivalents of amine) and reaction time (12–24 hours) to achieve yields of 45–57% .
  • Key Parameters : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography using gradients of ethyl acetate/hexane.

Q. How can structural characterization be rigorously validated for this compound?

  • Methodology : Combine 1H/13C NMR (to confirm aromatic substituents, amide bonds, and methoxy groups) with high-resolution mass spectrometry (HRMS) for molecular ion verification. For example, 1H NMR should show characteristic peaks for dimethylamino (~δ 2.8–3.0 ppm) and methoxyphenoxy groups (~δ 3.7–3.8 ppm) .
  • Cross-Validation : Use FTIR-ATR to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹) and HPLC-TOF for purity assessment (Δppm < 0.5 for exact mass) .

Q. What safety protocols are essential during handling and disposal?

  • Handling : Wear nitrile gloves, protective eyewear, and lab coats. Avoid skin contact due to potential irritancy (H313/H333 hazard codes) .
  • Waste Management : Segregate organic waste (e.g., reaction solvents) and dispose via licensed chemical waste contractors. Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to predict electronic properties (e.g., HOMO/LUMO energies) and molecular docking to assess target binding (e.g., enzyme active sites). Use ICReDD’s reaction path search tools to prioritize synthetic routes .
  • Case Study : Modify the methoxyphenoxy group to evaluate steric/electronic effects on pharmacokinetic properties.

Q. How should contradictory data in spectroscopic analysis be resolved?

  • Approach : If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) for unambiguous assignment. For MS discrepancies, compare isotopic patterns with theoretical simulations and validate via independent techniques (e.g., GC-MS vs. HPLC-TOF) .
  • Example : A missing molecular ion peak in EI-MS may require softer ionization (e.g., ESI-MS) to prevent fragmentation .

Q. What strategies mitigate byproduct formation during amide coupling?

  • Optimization : Use excess coupling reagent (1.5 equivalents) to drive reaction completion. Add molecular sieves to scavenge water in moisture-sensitive reactions. Replace DMF with less polar solvents (e.g., dichloromethane) if racemization occurs .
  • Troubleshooting : Analyze crude mixtures via LC-MS to identify byproducts (e.g., unreacted acid or dimerization products).

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

  • Experimental Design : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C–60°C. Monitor degradation via HPLC at timed intervals (0, 7, 14 days). Use Arrhenius kinetics to predict shelf life .
  • Critical Factors : Protect from light if the dimethylamino group is photosensitive.

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